
4-Chloro-2-methylaniline
Overview
Description
4-Chloro-2-methylaniline (CAS 95-69-2), also known as 4-chloro-$o$-toluidine or 2-amino-5-chlorotoluene, is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol . It exists as a crystalline solid or pale-brown liquid with a melting point of 24–27°C, boiling point of 241°C, and density of 1.19 g/cm³ . The compound is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) due to its association with bladder cancer in occupational exposure studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylaniline can be synthesized through various methods. One common method involves the chlorination of o-toluidine. The process typically includes the following steps:
Chlorination of o-toluidine: o-Toluidine is dissolved in a solvent such as chlorobenzene and reacted with chlorine gas at a temperature of 50-60°C.
Acetylation and Chlorination: Another method involves the acetylation of o-toluidine followed by chlorination and subsequent hydrolysis. In this method, o-toluidine is mixed with chlorobenzene and acetic anhydride, and the mixture is stirred at 70-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The chlorination of o-toluidine is the most commonly used method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: 4-chloro-2-nitrotoluene and 4-chloro-2-nitrosotoluene.
Reduction: 4-chloro-2-methylcyclohexylamine.
Substitution: 4-methoxy-2-methylaniline and 4-cyano-2-methylaniline.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Chloro-2-methylaniline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. It is particularly relevant in the production of azo dyes and pharmaceuticals.
Table 1: Common Reactions Involving this compound
Reaction Type | Product Type | Notes |
---|---|---|
Nucleophilic Substitution | Azo Dyes | Used in dye manufacturing processes |
Acylation | Pharmaceutical Intermediates | Important for drug synthesis |
Reduction | Amines | Converts to other useful amines |
Biological Research
Potential Biological Activities
Research into this compound has indicated potential biological activities, particularly in medicinal chemistry. The compound has been studied for its interactions with enzymes and receptors, which may lead to therapeutic applications.
Mechanisms of Action
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation: The compound can modulate receptor activity, influencing signal transduction processes within cells.
Toxicological Studies
Carcinogenic Potential
this compound has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Chronic exposure has been linked to the development of tumors in animal studies, particularly hemangiosarcomas in mice.
Case Study: Toxicity Assessment
In a study assessing reproductive toxicity, male rats exposed to varying doses of this compound exhibited significant weight loss and spleen enlargement, indicating adverse health effects related to dosage levels .
Industrial Applications
Use in Dye Production
The compound is extensively used in the dye industry due to its ability to form stable azo compounds. These dyes are applied to textiles and other materials, providing vibrant colors and durability.
Summary of Findings
The following table summarizes key findings from research on this compound:
Application Area | Key Findings |
---|---|
Chemical Synthesis | Acts as an intermediate for producing azo dyes and pharmaceuticals |
Biological Research | Potential enzyme inhibition and receptor modulation; ongoing medicinal studies |
Toxicology | Classified as a probable carcinogen; significant health risks observed |
Industrial Use | Widely used in dye manufacturing; contributes to vibrant color production |
Mechanism of Action
The mechanism of action of 4-chloro-2-methylaniline involves its interaction with cellular macromolecules. It becomes extensively bound to proteins, DNA, and RNA in the liver, leading to its carcinogenic effects. The compound is metabolized by liver enzymes, producing reactive intermediates such as 5-chloro-2-hydroxylaminotoluene and 4,4’-dichloro-2,2’-dimethylazobenzene. These intermediates can cause DNA damage and mutations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly influence reactivity, toxicity, and physicochemical properties. Below is a comparative analysis with related aniline derivatives:
Key Observations :
- Substituent Position: The presence of a methyl group in this compound increases steric hindrance compared to monosubstituted analogs like 4-chloroaniline, altering metabolic activation pathways .
- Carcinogenicity: this compound's carcinogenicity is linked to its metabolism into hydroxylamino derivatives, which form DNA adducts.
Physicochemical Properties
- Acidity (pKa) : The pKa of this compound (~3.9) is comparable to 4-chloroaniline (3.9) but higher than 3-chloroaniline (3.4), reflecting the electron-donating effect of the methyl group .
- Boiling Points : this compound (241°C) has a higher boiling point than 4-chloroaniline (232°C) due to increased molecular weight and van der Waals interactions .
Toxicity and Metabolic Pathways
- This compound: Induces bladder cancer via hydroxylamino metabolites that bind to DNA and proteins. Rat liver microsomes metabolize it into 5-chloro-2-hydroxylaminotoluene and 4,4'-dichloro-2,2'-dimethylazobenzene .
- 4-Chloro-o-toluidine (synonym): Occupational exposure studies show a direct correlation with urinary bladder carcinoma in humans .
Biological Activity
4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is an organic compound with significant biological activity, particularly in terms of its carcinogenic potential and metabolic interactions within biological systems. This article delves into the compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and associated health risks.
This compound (C7H8ClN) is primarily produced as an intermediate in the synthesis of pesticides like chlordimeform and as a precursor for azo dyes. Its production has significantly decreased due to its classification as a carcinogen. The compound appears as a colorless solid and is known for its toxicity in various biological contexts .
Metabolic Activation
The biological activity of this compound is largely attributed to its metabolic activation within the body. Studies have shown that upon administration, the compound undergoes biotransformation primarily in the liver, where it forms reactive metabolites capable of binding to macromolecules such as DNA, RNA, and proteins.
- Binding Studies : Radioactive labeling studies demonstrated that radioactivity from this compound was extensively bound to liver proteins and nucleic acids in rats, indicating significant metabolic interaction .
- Enzymatic Activity : The activation process involves enzymatic reactions that are dependent on reduced nicotinamide adenine dinucleotide (NADH). Notably, phenobarbital can induce these enzymatic activities, leading to increased binding of the compound to macromolecules .
Formation of Reactive Metabolites
The primary metabolites identified include:
- 5-Chloro-2-hydroxylaminotoluene
- 4,4'-Dichloro-2,2'-dimethylazobenzene
These metabolites exhibit higher reactivity compared to the parent compound and are implicated in the carcinogenic effects observed in various studies .
Acute Toxicity
Acute exposure to this compound can lead to severe health effects including:
- Haematuria : Blood in urine due to bladder irritation.
- Dysuria : Painful urination.
- Methaemoglobinaemia : A condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues .
Chronic Toxicity and Carcinogenicity
Chronic exposure studies have consistently indicated that this compound is a potent carcinogen:
- Animal Studies : In chronic feeding studies with mice, the compound induced hemangiosarcomas and hemangioendotheliomas. The binding affinity of the compound to liver DNA was notably higher in mice compared to rats .
- Epidemiological Evidence : Studies involving workers exposed to this compound revealed a significantly higher incidence of bladder cancer among those with prolonged exposure. The standardized incidence rate for bladder carcinomas was found to be 73 times higher than expected in certain cohorts .
Case Studies
- Carcinogenic Risk Assessment : A retrospective study involving workers exposed to this compound at production facilities indicated a troubling correlation between exposure levels and bladder cancer incidence. This study highlighted the need for stringent safety measures in occupational settings .
- Toxicity Evaluation : In an acute toxicity assessment involving male SD rats administered varying doses of this compound, pathological changes were observed across all treated groups. Notable findings included dose-dependent enlargement of the liver and spleen, alongside significant vacuolation of hepatocytes .
Summary of Biological Activity
Biological Activity | Observations |
---|---|
Metabolic Activation | Forms reactive metabolites that bind to macromolecules |
Acute Toxicity Effects | Haematuria, dysuria, methaemoglobinaemia |
Chronic Toxicity Effects | Induces tumors in animal models; high incidence of bladder cancer in exposed human populations |
Carcinogenic Classification | Classified as a probable human carcinogen (IARC Group 2A) |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Chloro-2-methylaniline critical for experimental design?
The compound (C₇H₈ClN, MW 141.60) exists as a grayish-white solid or pale brown oily liquid. Key properties include:
- Melting point : 24–27°C
- Boiling point : 241°C
- Refractive index : 1.583
- Density : 1.19 g/cm³
- Flash point : 25°C (flammable liquid classification)
These properties dictate handling protocols (e.g., refrigeration for solid storage, inert atmosphere for liquid phases) and solvent compatibility in reactions. The low flash point necessitates explosion-proof equipment for heating .
Q. What synthetic routes are commonly used to prepare this compound, and how are yields optimized?
this compound is synthesized via nitration and reduction of toluene derivatives or chlorination of 2-methylaniline. A documented method involves:
Nitration : Toluene derivative nitration at low temperatures (0–5°C) to control regioselectivity.
Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ pressure (3–5 atm) to reduce nitro groups.
Chlorination : Electrophilic substitution using Cl₂ gas in acetic acid, with FeCl₃ as a catalyst.
Yield optimization (up to 67% in multi-step syntheses) requires precise stoichiometry, temperature control, and inert conditions to minimize oxidative byproducts .
Q. What analytical methods are recommended for quantifying this compound in laboratory settings?
- GC-MS : Use a polar column (e.g., DB-5MS) with electron ionization (EI) at 70 eV. Calibrate with internal standards like deuterated aniline for matrix compensation. Detection limit: ~10 ng/mL .
- HPLC-MS/MS : Atlantis T3 columns (C18, 3 µm) with gradient elution (acetonitrile/0.1% formic acid). Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 142→106) .
- UV-Vis : Detect aromatic amines at 254 nm after derivatization with diazonium salts for enhanced sensitivity .
Advanced Research Questions
Q. How can contradictions in carcinogenicity data for this compound be resolved?
Epidemiological studies report conflicting bladder cancer risks. To address discrepancies:
- Cohort Design : Follow occupational cohorts (e.g., dye manufacturing workers) with longitudinal urine metabolite tracking (e.g., N-acetylated derivatives).
- Confounder Control : Adjust for smoking, concurrent exposure to benzidine derivatives, and genetic polymorphisms in NAT2 enzymes (linked to metabolic activation).
- Mechanistic Studies : Use in vitro models (e.g., human urothelial cells) to assess DNA adduct formation via LC-MS/MS .
Q. What advanced purification strategies are effective for isolating this compound derivatives?
For derivatives like N-(4-chloro-2-methylphenyl)benzamide:
- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) gradient. Monitor fractions via TLC (Rf 0.3–0.5).
- Recrystallization : Use toluene/hexane mixtures (1:3) at −20°C for high-purity crystals.
- HPLC Prep-Scale : Reverse-phase C18 columns with isocratic elution (methanol/water 70:30) .
Q. How should this compound be detected in environmental matrices (water/soil)?
- Sample Prep : Solid-phase extraction (SPE) for water (C18 cartridges, pH 7). For soil, sonicate with methanol/acetone (1:1) and filter.
- GC×GC-qMS : Two-dimensional chromatography improves resolution of co-eluting aromatic amines. Use a mid-polar primary column (Rxi-17Sil MS) and highly polar secondary column (Rxi-35Sil MS) .
- QA/QC : Spike recovery tests (85–110%) and isotope dilution (e.g., ¹³C-labeled analogs) to validate accuracy .
Q. How can multi-step syntheses using this compound as a precursor be optimized?
In synthesizing heterocycles like chlorantraniliprole:
Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. Optimize catalyst loading (0.5–2 mol% Pd(OAc)₂) and ligand (SPhos) in THF at 80°C.
Cyclization : Acid-mediated ring closure (H₂SO₄, 0°C) to form pyridine derivatives.
Yield Tracking : Monitor intermediates via ¹H NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and adjust reaction times to minimize degradation .
Properties
IUPAC Name |
4-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNVOWPRHWWCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Related CAS |
3165-93-3 (hydrochloride) | |
Record name | 4-Chloro-o-toluidine | |
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DSSTOX Substance ID |
DTXSID1041508 | |
Record name | 4-Chloro-2-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor. | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Record name | 4-Chloro-2-toluidine | |
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Record name | 2-AMINO-5-CHLOROTOLUENE | |
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Boiling Point |
466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Flash Point |
320 °F (NTP, 1992), 99 °C c.c., 320 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor) | |
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Density |
greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated) | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-CHLORO-O-TOLUIDINE | |
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URL | https://www.osha.gov/chemicaldata/759 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5 | |
Record name | 4-Chloro-2-toluidine | |
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Record name | 2-AMINO-5-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL | |
CAS No. |
95-69-2, 87999-30-2 | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8414 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Chloro-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-2-methyl-, labeled with carbon-14, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087999302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-2-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95NB978426 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINO-5-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/759 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8414 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINO-5-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/759 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.